6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 891099-01-7) is a heterocyclic compound with the molecular formula C₁₅H₁₁N₅OS and a molecular weight of 309.3 g/mol . Its structure features a triazolopyridazine core substituted at position 6 with a furan-2-yl group and at position 3 with a pyridin-3-ylmethylthio moiety.
Properties
IUPAC Name |
6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-3-11(9-16-7-1)10-22-15-18-17-14-6-5-12(19-20(14)15)13-4-2-8-21-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAORSCBVZYBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327679 | |
| Record name | 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891099-01-7 | |
| Record name | 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and pyridazine precursors.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the triazolopyridazine core.
Attachment of the pyridin-3-ylmethylthio group: This could be done through a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with a thiol group on the triazolopyridazine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrogen atoms in the triazolopyridazine ring, potentially leading to partially or fully reduced derivatives.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include sulfoxides, sulfones, reduced triazolopyridazine derivatives, and various substituted analogs.
Scientific Research Applications
Research indicates that 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine exhibits several biological activities that make it a candidate for drug development. These activities include:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antibacterial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Effects : The compound has been investigated for its ability to inhibit viral replication, particularly in the context of emerging viral diseases.
Synthetic Pathways
The synthesis of this compound typically involves several steps that require precise control over reaction conditions to optimize yield and minimize side reactions. The general synthetic strategy includes:
- Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole framework.
- Introduction of the Furan and Pyridine Moieties : Employing various coupling reactions to integrate these functional groups.
- Final Modifications : Refining the structure to enhance biological activity.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of triazolo-pyridazines exhibited significant cytotoxicity against various cancer cell lines. The specific compound was noted for its ability to induce apoptosis in breast cancer cells through mitochondrial pathways.
- Antimicrobial Studies : Another investigation focused on the antibacterial properties of similar compounds against resistant strains of bacteria. The results indicated promising activity that could lead to new antibiotic developments.
Mechanism of Action
The mechanism of action for 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyridazine scaffold is a versatile pharmacophore, and structural modifications at positions 3 and 6 significantly influence biological activity and selectivity. Below is a detailed comparison with key analogues:
Structural Analogues Targeting PDE4
Key Insight : The triazolopyridazine core (Compound 18) demonstrates superior metabolic stability compared to the triazolothiadiazine variant (Compound 10), highlighting the importance of heterocyclic core rigidity in drug design .
GABAₐ Receptor Modulators
Key Insight : Substituents at position 6 (e.g., ethyl-triazole in TPA023) enhance α2/α3 selectivity, while bulky groups (e.g., tert-butyl in L-838,417) broaden subtype engagement .
Other Triazolopyridazine Derivatives
Key Insight : Chloro and thiophene substituents at position 3 are synthetically accessible but require further pharmacological profiling to assess utility .
Biological Activity
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry. This compound integrates a furan ring, a pyridine moiety, and a triazolopyridazine core, which contributes to its diverse biological activities. The unique structural features of this compound suggest interactions with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula: C15H11N5OS
- Molecular Weight: 309.3 g/mol
- CAS Number: 891099-01-7
The compound's structure is characterized by the presence of multiple functional groups that can influence its chemical behavior and biological activity. The furan ring enhances its electronic properties, which may contribute to its pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
- Introduction of the Furan Ring: A coupling reaction (e.g., Suzuki or Heck reaction) is utilized to attach the furan ring to the triazolopyridazine core.
- Attachment of the Pyridin-3-ylmethylthio Group: This is often accomplished via nucleophilic substitution reactions.
These synthetic routes require careful control of reaction conditions to optimize yields and minimize side reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antiproliferative Activity: It has shown moderate to potent antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines such as SGC-7901 and A549 .
- Tubulin Polymerization Inhibition: Some derivatives have been noted for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Antitubercular Activity
A related study focused on the design and synthesis of substituted triazolo-pyridazine derivatives for antitubercular activity. Among these compounds, some exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . While direct data on this compound specifically was limited in this context, its structural similarities suggest potential efficacy.
Cytotoxicity Studies
In cytotoxicity evaluations conducted on human embryonic kidney cells (HEK-293), compounds similar in structure were found to be non-toxic at effective concentrations . This suggests a favorable therapeutic index for further development.
Comparative Analysis
To highlight the biological activity of this compound relative to other compounds with similar structures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
